Cas no 898424-38-9 (N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide)

N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide structure
898424-38-9 structure
Product Name:N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide
CAS No:898424-38-9
MF:C23H21N3O4S
MW:435.495544195175
CID:5483413
Update Time:2025-08-01

N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-1,3-benzodioxol-5-yl-N2-[2-(2,3-dihydro-1H-indol-1-yl)-2-(2-thienyl)ethyl]-
    • N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide
    • Inchi: 1S/C23H21N3O4S/c27-22(23(28)25-16-7-8-19-20(12-16)30-14-29-19)24-13-18(21-6-3-11-31-21)26-10-9-15-4-1-2-5-17(15)26/h1-8,11-12,18H,9-10,13-14H2,(H,24,27)(H,25,28)
    • InChI Key: BJFGBTWGFOXGGK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCOC2=C1)(=O)C(NCC(N1C2=C(C=CC=C2)CC1)C1SC=CC=1)=O

N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide Pricemore >>

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Additional information on N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide

N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide (CAS No. 898424-38-9): A Comprehensive Overview

N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide (CAS No. 898424-38-9) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This compound, with its intricate molecular architecture combining benzodioxole, indoline, and thiophene moieties, represents an interesting subject for researchers in medicinal chemistry and material science.

The compound's molecular formula and weight make it a mid-sized organic molecule with distinct physicochemical properties. Its benzodioxol-5-yl group contributes to potential biological activity, while the thiophene-2-yl moiety adds interesting electronic properties that could be valuable in optoelectronic applications. Researchers are particularly interested in how the 2,3-dihydro-1H-indol-1-yl component might influence the compound's interaction with biological targets.

Recent studies have explored the synthetic pathways for N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide, with particular focus on optimizing yield and purity. The compound's stability under various conditions has been a topic of investigation, especially regarding its potential for pharmaceutical applications. While not currently approved for medical use, its structural similarity to known bioactive molecules makes it a candidate for further pharmacological evaluation.

In the field of material science, the presence of both electron-rich and electron-deficient regions in the molecule suggests possible applications in organic electronics. The thiophene component, in particular, is known to contribute to charge transport properties in conductive polymers. Researchers are investigating whether this compound could serve as a building block for novel organic semiconductors or photovoltaic materials.

The compound's solubility characteristics have been studied in various organic solvents, with findings suggesting moderate solubility in polar aprotic solvents. This property is crucial for potential applications in solution-processed materials. The thermal stability of CAS 898424-38-9 has also been examined, showing decomposition temperatures that might be suitable for certain industrial processes.

From a structural perspective, the molecule's conformation has been analyzed using computational methods. The ethanediamide linker provides flexibility while maintaining specific spatial relationships between the aromatic systems. This feature might be important for potential molecular recognition applications or as a scaffold in drug design.

Current research trends focus on the compound's potential as a chemical probe or research tool in biological studies. Its structural complexity makes it an interesting candidate for investigating specific protein-ligand interactions. Some laboratories are exploring its use in fluorescence labeling applications, taking advantage of its conjugated system.

The safety profile of N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide is still under investigation, with preliminary studies suggesting it should be handled with standard laboratory precautions. As with many research chemicals, proper personal protective equipment is recommended when working with this compound.

In the chemical industry, this compound represents an example of increasingly complex molecules being developed for specialized applications. Its synthesis requires multiple steps with careful control of reaction conditions, making it a challenging but rewarding target for process chemistry optimization.

The future directions for research on CAS 898424-38-9 may include exploration of its derivatives and analogues, particularly those with modified aromatic systems or different linker groups. Such structural variations could lead to compounds with enhanced properties for specific applications in both materials and life sciences.

For researchers interested in obtaining N'-(2H-1,3-benzodioxol-5-yl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylethanediamide, several specialty chemical suppliers offer the compound in research quantities. Proper characterization data, including NMR spectra and HPLC purity information, should be requested to ensure material quality for experimental work.

As the scientific community continues to explore complex molecular architectures, compounds like 898424-38-9 serve as important examples of how diverse chemical functionalities can be combined to create molecules with potentially valuable properties. Its study contributes to our broader understanding of structure-activity relationships and molecular design principles in organic chemistry.

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